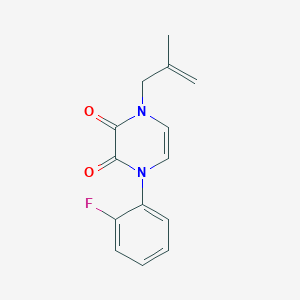

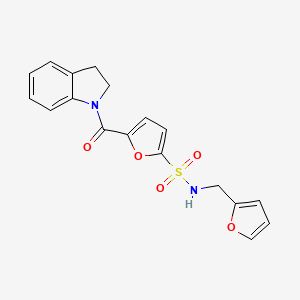

Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of various substituents on the thiazole ring, which greatly affect the biological outcomes . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Antimicrobial Applications

The 2-aminothiazole moiety, a core structure in the compound, has been utilized for its antimicrobial properties . It has shown effectiveness against multidrug-resistant strains, with compounds exhibiting good minimum inhibitory concentration (MIC) values against both gram-positive and gram-negative bacteria . This suggests potential for developing new antibiotics that could be effective in treating resistant infections.

Antifungal Efficacy

In addition to its antibacterial properties, 2-aminothiazole derivatives have demonstrated antifungal potential . They have been compared favorably against standard drugs like nystatin, showing larger zones of inhibition against fungal strains such as Candida glabrata and Candida albicans . This indicates a promising avenue for new antifungal agent development.

Anti-HIV Activity

The thiazole ring is a versatile moiety that has been incorporated into various drugs with significant biological activities, including anti-HIV properties . The ability to inhibit HIV replication makes this compound a candidate for further research in antiretroviral drug development.

Antioxidant Properties

Thiazole derivatives are known for their antioxidant capabilities . They can potentially reset biochemical pathways and stimulate or block receptors, which may be beneficial in managing oxidative stress-related diseases .

Antitumor and Anticancer Potential

The compound has shown promise in anticancer evaluations , with potential to inhibit cancer cell growth. Molecular docking studies suggest that these compounds could act as antagonists against target enzymes involved in cancer cell proliferation .

Analgesic and Anti-inflammatory Uses

Schiff bases derived from 2-aminothiazoles have been recognized for their analgesic and anti-inflammatory effects . This opens up possibilities for the compound to be used in pain management and treatment of inflammatory conditions .

作用机制

The mechanism of action of thiazole derivatives is influenced by the substituents at position-2 and -4, which may not only alter the orientation types, but also shield the nucleophilicity of nitrogen . The molecular electrostatic potential (MEP) surface plays a significant role in drug–target protein interaction .

未来方向

属性

IUPAC Name |

ethyl 4-[[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4S/c1-2-22-13(21)18-5-3-17(4-6-18)12(20)16-11-15-9(8-23-11)7-10(14)19/h8H,2-7H2,1H3,(H2,14,19)(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIYAACAQOPTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-nitro-N-{6-[(2-nitrophenyl)amino]hexyl}aniline](/img/structure/B2900206.png)

![N-(4-fluoro-3-nitrophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900212.png)

![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2900219.png)

![methyl 4-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2900223.png)